Palonosétron

Vue d'ensemble

Description

Palonosetron est un antagoniste hautement sélectif des récepteurs de la sérotonine 5-HT3, principalement utilisé pour la prévention et le traitement des nausées et vomissements induits par la chimiothérapie (CINV) et des nausées et vomissements postopératoires (PONV) . Il est connu pour sa durée d'action plus longue par rapport aux autres antagonistes 5-HT3 .

Applications De Recherche Scientifique

Palonosetron has a wide range of scientific research applications, including:

Chemistry: Used as a model compound for studying 5-HT3 receptor antagonists and their interactions.

Biology: Used in research on neurotransmitter pathways and receptor binding.

Medicine: Extensively studied for its efficacy in preventing CINV and PONV.

Industry: Used in the development of new antiemetic drugs and formulations.

Mécanisme D'action

Target of Action

Palonosetron is a highly specific and selective serotonin 5-HT3 receptor antagonist . The primary targets of Palonosetron are the 5-HT3 receptors, which are present both centrally (medullary chemoreceptor zone) and peripherally (GI tract) . These receptors play a crucial role in the emetic response.

Mode of Action

Palonosetron works by selectively inhibiting the 5-HT3 receptors . The antiemetic activity of the drug is brought about through the inhibition of these receptors . This inhibition prevents the action of serotonin, a natural substance that may cause nausea and vomiting .

Biochemical Pathways

By blocking the 5-HT3 receptors, Palonosetron prevents serotonin from binding to these receptors and triggering the emetic response .

Pharmacokinetics

Palonosetron exhibits dose-proportional pharmacokinetics with a long plasma half-life of approximately 40–50 hours . It is mainly metabolized in the liver, with about 50% of the metabolism being mediated by CYP2D6, and CYP3A4 and CYP1A2 also involved . About 80% of the drug is excreted by the kidneys, of which 49% is unchanged . The bioavailability of oral Palonosetron is 97% .

Result of Action

The primary result of Palonosetron’s action is the prevention and treatment of chemotherapy-induced nausea and vomiting (CINV) . It is the most effective of the 5-HT3 antagonists in controlling delayed CINV, which appears more than 24 hours after the first dose of a course of chemotherapy .

Analyse Biochimique

Biochemical Properties

Palonosetron exhibits a strong binding affinity for the 5-HT3 receptor . It interacts with this receptor in a competitive manner, making it a highly selective antagonist . The binding of Palonosetron to the 5-HT3 receptor has been studied using molecular dynamics simulations .

Cellular Effects

The antiemetic activity of Palonosetron is achieved through the inhibition of 5-HT3 receptors present both centrally (medullary chemoreceptor zone) and peripherally (GI tract) . This inhibition can influence cell function, including impacts on cell signaling pathways and cellular metabolism .

Molecular Mechanism

Palonosetron exerts its effects at the molecular level through binding interactions with the 5-HT3 receptor . This binding inhibits the receptor, preventing the serotonin-induced activation that leads to nausea and vomiting . The detailed atomic insight into the binding modes of Palonosetron provides a comprehensive framework underlying its inhibition mechanism .

Temporal Effects in Laboratory Settings

The effects of Palonosetron have been observed over time in laboratory settings . It has a long plasma half-life, indicating its stability . The prolonged efficacy of Palonosetron in preventing delayed emesis has been noted, with some patients maintaining a complete response throughout the 7-day period following chemotherapy administration .

Dosage Effects in Animal Models

The effects of Palonosetron vary with different dosages in animal models . A single dose of Palonosetron showed prolonged efficacy in preventing delayed emesis . The 3 µg/kg dose was identified as the lowest effective dose .

Metabolic Pathways

Palonosetron is involved in the serotonin pathway, where it acts as an antagonist to the 5-HT3 receptor . This interaction can affect metabolic flux or metabolite levels .

Transport and Distribution

Information on the transport and distribution of Palonosetron within cells and tissues is currently limited. Given its mechanism of action, it is likely that it is transported to sites where 5-HT3 receptors are present, such as the central nervous system and the gastrointestinal tract .

Subcellular Localization

The subcellular localization of Palonosetron is likely to be influenced by the distribution of the 5-HT3 receptors it targets. These receptors are found in various compartments or organelles, including the cell membrane .

Méthodes De Préparation

Voies synthétiques et conditions de réaction

Palonosetron est synthétisé selon un processus en plusieurs étapesLe processus comprend généralement des étapes telles que la cyclisation, la réduction et la purification . Les conditions de réaction impliquent souvent l'utilisation de catalyseurs et de solvants spécifiques pour garantir un rendement et une pureté élevés .

Méthodes de production industrielle

En milieu industriel, le palonosetron est produit par une série de réactions chimiques suivies d'une purification et d'une cristallisation. Le processus est conçu pour être efficace et évolutif, garantissant que le produit final répond aux normes pharmaceutiques requises .

Analyse Des Réactions Chimiques

Types de réactions

Palonosetron subit diverses réactions chimiques, notamment :

Réduction : Cette réaction implique l'élimination de l'oxygène ou l'ajout d'hydrogène, souvent conduisant à la formation d'amines.

Réactifs et conditions courants

Les réactifs courants utilisés dans la synthèse et la modification du palonosetron comprennent :

Acide chlorhydrique : Utilisé pour l'acidification et l'ajustement du pH.

Hydroxyde de sodium : Utilisé pour la neutralisation et l'ajustement du pH.

Acide acétique : Utilisé comme solvant et tampon de pH.

Principaux produits formés

Les principaux produits formés par ces réactions comprennent divers intermédiaires qui sont ensuite traités pour donner le produit final de palonosetron .

Applications de la recherche scientifique

Palonosetron a un large éventail d'applications de recherche scientifique, notamment :

Chimie : Utilisé comme composé modèle pour l'étude des antagonistes des récepteurs 5-HT3 et de leurs interactions.

Biologie : Utilisé dans la recherche sur les voies de neurotransmission et la liaison des récepteurs.

Médecine : Étudié de manière approfondie pour son efficacité dans la prévention du CINV et du PONV.

Industrie : Utilisé dans le développement de nouveaux médicaments et formulations antiémétiques.

Mécanisme d'action

Palonosetron exerce ses effets en se liant sélectivement aux récepteurs de la sérotonine 5-HT3, à la fois au niveau central dans la zone de déclenchement des nausées et au niveau périphérique dans le tractus gastro-intestinal . Cette liaison inhibe l'action de la sérotonine, un neurotransmetteur clé impliqué dans le réflexe du vomissement, empêchant ainsi les nausées et les vomissements .

Comparaison Avec Des Composés Similaires

Composés similaires

- Granisétron

- Ondansétron

- Dolasetron

- Ramosétron

Unicité

Palonosetron est unique parmi les antagonistes des récepteurs 5-HT3 en raison de sa demi-vie plus longue et de son affinité de liaison aux récepteurs plus élevée . Cela se traduit par une durée d'action prolongée, le rendant particulièrement efficace pour la prévention du CINV retardé .

Propriétés

IUPAC Name |

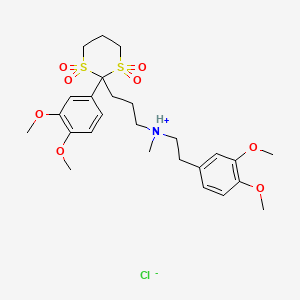

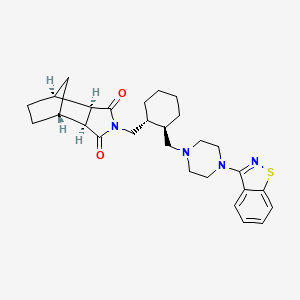

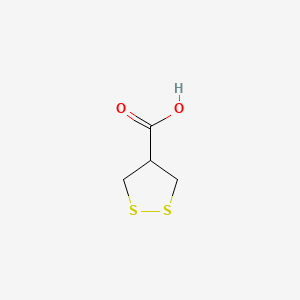

(3aS)-2-[(3S)-1-azabicyclo[2.2.2]octan-3-yl]-3a,4,5,6-tetrahydro-3H-benzo[de]isoquinolin-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N2O/c22-19-16-6-2-4-14-3-1-5-15(18(14)16)11-21(19)17-12-20-9-7-13(17)8-10-20/h2,4,6,13,15,17H,1,3,5,7-12H2/t15-,17-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPZBLNMUGSZIPR-NVXWUHKLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CN(C(=O)C3=CC=CC(=C23)C1)C4CN5CCC4CC5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H]2CN(C(=O)C3=CC=CC(=C23)C1)[C@@H]4CN5CCC4CC5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5048342 | |

| Record name | Palonosetron | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5048342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Palonosetron is a selective serotonin 5-HT3 receptor antagonist. The antiemetic activity of the drug is brought about through the inhibition of 5-HT3 receptors present both centrally (medullary chemoreceptor zone) and peripherally (GI tract). This inhibition of 5-HT3 receptors in turn inhibits the visceral afferent stimulation of the vomiting center, likely indirectly at the level of the area postrema, as well as through direct inhibition of serotonin activity within the area postrema and the chemoreceptor trigger zone. Alternative mechanisms appear to be primarily responsible for delayed nausea and vomiting induced by emetogenic chemotherapy, since similar temporal relationships between between serotonin and emesis beyond the first day after a dose have not been established, and 5-HT3 receptor antagonists generally have not appeared to be effective alone in preventing or ameliorating delayed effects. It has been hypothesized that palonosetron's potency and long plasma half-life may contribute to its observed efficacy in preventing delayed nausea and vomiting caused by moderately emetogenic cancer chemotherapy. | |

| Record name | Palonosetron | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00377 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

135729-61-2, 135729-56-5 | |

| Record name | Palonosetron | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=135729-61-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Palonosetron [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0135729612 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Palonosetron | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00377 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Palonosetron | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5048342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PALONOSETRON | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5D06587D6R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes palonosetron unique compared to other 5-HT3 receptor antagonists in terms of its interaction with the 5-HT3 receptor?

A1: Unlike other 5-HT3 receptor antagonists like granisetron and ondansetron, which exhibit competitive binding, palonosetron demonstrates allosteric binding and positive cooperativity when interacting with the 5-HT3 receptor. [] This distinct binding mode contributes to its unique pharmacological profile and clinical benefits. [, , ]

Q2: How does palonosetron's allosteric binding mode translate into a therapeutic effect in the context of chemotherapy-induced nausea and vomiting (CINV)?

A2: Palonosetron's allosteric interaction with the 5-HT3 receptor not only blocks serotonin binding but also accelerates the dissociation of other 5-HT3 receptor antagonists from the receptor. [] This results in a longer duration of action and more potent inhibition of serotonin signaling, contributing to its efficacy in preventing both acute and delayed CINV. [, , ]

Q3: Can you elaborate on the evidence supporting the involvement of Substance P in delayed CINV and how palonosetron might be exerting its effects in this context?

A3: Studies suggest that Substance P, acting on neurokinin-1 (NK-1) receptors, plays a significant role in delayed emesis. [] Despite not binding directly to NK-1 receptors, palonosetron has been shown to inhibit Substance P-mediated responses in vitro and in vivo. [] This suggests that palonosetron might modulate the cross-talk between NK-1 and 5-HT3 receptor signaling pathways, contributing to its effectiveness in managing delayed CINV. []

Q4: What are the key pharmacokinetic properties of palonosetron that contribute to its clinical advantage in managing CINV?

A4: Palonosetron exhibits high absolute bioavailability (97%) and a long elimination half-life (approximately 40 hours). [, ] This prolonged half-life allows for a single-dose administration to effectively prevent both acute and delayed CINV, potentially improving patient compliance compared to shorter-acting 5-HT3 antagonists. [, ]

Q5: How does the metabolism of palonosetron differ from that of netupitant, and what are the implications for their co-administration in the fixed-dose combination drug NEPA?

A5: Palonosetron is primarily metabolized by cytochrome P450 2D6, yielding largely inactive metabolites, while netupitant is metabolized by cytochrome P450 3A4, resulting in active metabolites. [] This difference in metabolic pathways minimizes the risk of pharmacokinetic interactions, supporting the rationale for their combined use in NEPA for CINV prevention. []

Q6: What clinical evidence supports the use of palonosetron in the prevention of CINV?

A6: Numerous clinical trials have demonstrated the efficacy of palonosetron in preventing CINV. Meta-analyses consistently show its superiority over first-generation 5-HT3 antagonists in controlling both acute and delayed emesis and nausea. [, , , ] Additionally, palonosetron has proven valuable in reducing the required dose of corticosteroids in patients undergoing multiple cycles of chemotherapy. []

Q7: Are there specific chemotherapy regimens for which palonosetron has shown particular benefit in managing CINV?

A7: Palonosetron has demonstrated significant efficacy in managing CINV associated with both moderately emetogenic chemotherapy (MEC) and highly emetogenic chemotherapy (HEC). [, , , , ] Notably, it is currently the only 5-HT3 antagonist specifically indicated for preventing delayed CINV associated with MEC. [] Trials have also highlighted its effectiveness in preventing CINV caused by anthracycline-cyclophosphamide (AC) combination regimens, which are considered high-risk for CINV. []

Q8: Beyond its established use in CINV, are there other potential applications for palonosetron being investigated?

A8: Palonosetron has been investigated for its potential in managing postoperative nausea and vomiting (PONV). Studies have shown promising results in reducing PONV incidence and severity, particularly in the delayed phase following surgery. [, , , ] Its long duration of action makes it a suitable candidate for single-dose prophylaxis in the postoperative setting.

Q9: What is the general safety profile of palonosetron?

A9: Clinical trials have shown that palonosetron is generally well-tolerated. [, , ] The most common adverse events reported are similar to those observed with other 5-HT3 antagonists and are generally mild to moderate in severity. [, , ]

Q10: What are some future research directions for palonosetron?

A10: Further research is needed to fully understand the complex interplay between 5-HT3 and NK-1 receptor signaling pathways and how palonosetron modulates these interactions to exert its antiemetic effects. Investigating potential biomarkers for predicting palonosetron efficacy and identifying patients who may benefit most from its use could optimize personalized treatment approaches. [] Continued exploration of alternative routes of administration, such as subcutaneous injection, could further enhance patient convenience and compliance. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

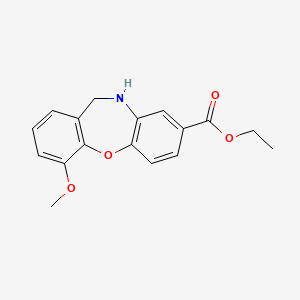

![ethyl (2S)-2-[[2-(acetylsulfanylmethyl)-3-(2-methylphenyl)propanoyl]amino]-4-methylsulfanylbutanoate](/img/structure/B1662769.png)